molecular formula C18H23NO5 B13223171 tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13223171
M. Wt: 333.4 g/mol
InChI Key: FJSGCEHBVYOOMK-UHFFFAOYSA-N
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Description

tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common approach is the condensation of a benzopyran derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spiro structure contributes to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate
  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • 2-{4’-tert-butyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexan]-7-yloxy}acetic acid

Uniqueness

What sets tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate apart from similar compounds is its specific spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(21)19-8-7-18(11-19)10-14(20)13-6-5-12(22-4)9-15(13)23-18/h5-6,9H,7-8,10-11H2,1-4H3

InChI Key

FJSGCEHBVYOOMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)OC

Origin of Product

United States

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